

The Discovery and Enduring Legacy of N,N-Diethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triethylaniline

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Introduction

N,N-Diethylaniline ($C_{10}H_{15}N$), a tertiary aromatic amine, has played a pivotal role in the advancement of synthetic organic chemistry, particularly in the development of synthetic dyes and as a versatile intermediate in the pharmaceutical and polymer industries. This in-depth technical guide explores the discovery and history of N,N-diethylaniline, providing a detailed account of its synthesis, properties, and the key experimental protocols that have defined its production over the centuries.

Discovery and Historical Context

The discovery of N,N-diethylaniline is intrinsically linked to the groundbreaking work of the German chemist August Wilhelm von Hofmann in the mid-19th century.^{[1][2][3]} Hofmann's extensive research on the nature of amines and their relationship to ammonia laid the foundation for the synthesis of a vast array of new organic compounds.^{[1][2]}

In a seminal paper published in 1851, "Researches into the Molecular Constitution of the Organic Bases," Hofmann detailed his experiments on the reaction of alkyl halides with ammonia.^[4] He successfully synthesized ethylamine, diethylamine, triethylamine, and tetraethylammonium compounds by treating ammonia with ethyl iodide.^[1] This work established a general method for the alkylation of amines, a cornerstone of synthetic organic chemistry. While this publication focused on the ethyl derivatives of ammonia, the principles

laid out directly apply to the synthesis of N,N-diethylaniline from aniline and an ethyl halide. Based on his extensive work on aniline and the ethylation of amines, Hofmann is credited with the first synthesis of N,N-diethylaniline. His investigations into the reactions of aniline were a crucial precursor to the burgeoning synthetic dye industry.[1][3]

Physicochemical Properties of N,N-Diethylaniline

A comprehensive understanding of the physical and chemical properties of N,N-diethylaniline is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ N	--INVALID-LINK--
Molecular Weight	149.23 g/mol	--INVALID-LINK--
Appearance	Colorless to yellow liquid	--INVALID-LINK--
Odor	Fish-like	--INVALID-LINK--
Melting Point	-38 °C	--INVALID-LINK--
Boiling Point	217 °C	--INVALID-LINK--
Density	0.938 g/mL at 25 °C	--INVALID-LINK--
Vapor Pressure	1 mmHg at 49.7 °C	--INVALID-LINK--
Solubility in water	0.13 g/L	--INVALID-LINK--
Refractive Index	1.542 (at 20 °C)	--INVALID-LINK--
Flash Point	83 °C	--INVALID-LINK--
pKa (of conjugate acid)	6.57	--INVALID-LINK--

Experimental Protocols for the Synthesis of N,N-Diethylaniline

The synthesis of N,N-diethylaniline has evolved from early high-pressure methods to more refined modern techniques. This section provides detailed methodologies for both a historical and a contemporary synthesis.

Historical Synthesis: Heating Aniline Hydrochloride with Alcohol (1937)

This method, representative of early 20th-century industrial processes, involves the reaction of aniline hydrochloride with ethanol under high pressure.

Materials:

- Aniline hydrochloride (dried)
- 95% Ethanol
- 30% Caustic soda solution (Sodium hydroxide)
- p-Toluene sulphonic chloride
- Common salt (Sodium chloride)

Procedure:

- 130 g of dried aniline hydrochloride and 140 g of 95% ethanol are heated in an enameled autoclave at 180 °C for 8 hours.
- After cooling, the contents of the autoclave are transferred to a round-bottomed flask.
- The ethanol and any formed ethyl ether are distilled off.
- The residual mixture, containing mono- and diethylaniline, is treated with 110 g of 30% caustic soda solution.
- The product is stirred at room temperature with 40 g of p-toluene sulphonic chloride. This reagent reacts with the monoethylaniline to form a non-volatile derivative.
- The N,N-diethylaniline is then steam distilled from the mixture.

- The N,N-diethylaniline is salted out of the distillate using common salt.
- Finally, the pure N,N-diethylaniline is obtained by distillation, collecting the fraction boiling at 217 °C.

Yield: Approximately 80% of the theoretical yield.

Modern Synthesis: Reductive Amination of Aniline with Acetaldehyde

This contemporary method offers a more selective and milder route to N,N-diethylaniline.

Materials:

- Aniline
- Acetaldehyde
- Palladium on carbon (Pd/C) catalyst
- Ammonium formate
- 2-Propanol
- Water
- Dichloromethane
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and Cyclohexane (for chromatography)

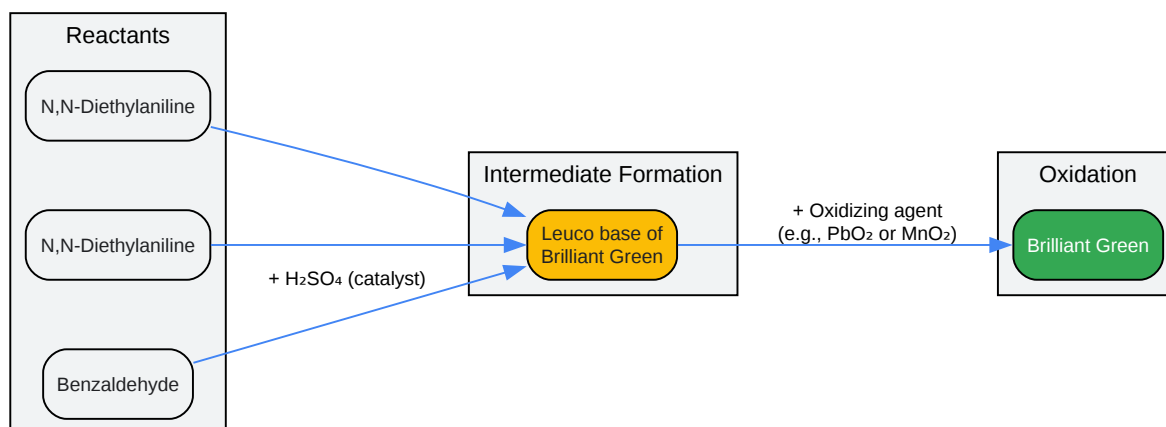
Procedure:

- To a flask containing Pd/C (0.5 mmol), add a mixture of 2-propanol (90 ml).

- Dissolve ammonium formate (50 mmol) in water (10 ml) and transfer it to the flask. Stir the reaction mixture for 5 minutes to activate the catalyst.
- Add 2,6-diethyl aniline (a substituted aniline, for illustrative purposes of the general method) (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture and stir for 30 minutes at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the Pd/C catalyst off on celite and remove the solvent under reduced pressure at 45-50°C.
- Dilute the reaction mixture with dichloromethane and wash with a brine solution.
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Distill the organic layer under reduced pressure.
- Purify the residue by silica gel column chromatography using a mixture of Ethyl Acetate/Cyclohexane.

Key Reaction Pathway: Synthesis of Brilliant Green

N,N-diethylaniline is a crucial precursor in the synthesis of various triarylmethane dyes. The synthesis of Brilliant Green is a classic example of its application.

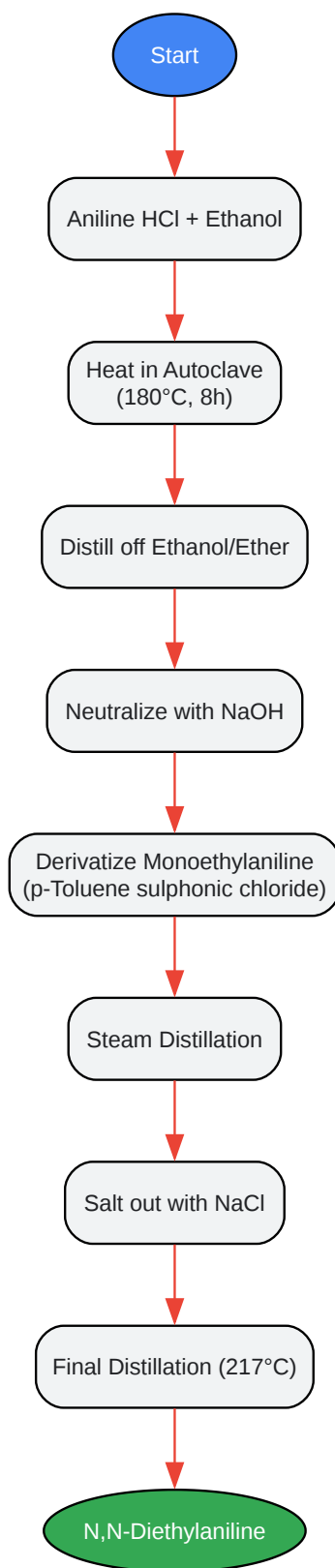


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Caption: Synthesis of Brilliant Green from N,N-diethylaniline and benzaldehyde.

Experimental Workflow: Historical Synthesis

The following diagram illustrates the logical workflow for the historical synthesis of N,N-diethylaniline.



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Caption: Workflow for the historical synthesis of N,N-diethylaniline.

Conclusion

From its discovery in the mid-19th century by August Wilhelm von Hofmann to its modern applications, N,N-diethylaniline has remained a compound of significant industrial and academic importance. Its history is a testament to the foundational principles of organic synthesis and its evolution towards more efficient and selective methodologies. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and properties of this versatile molecule is indispensable for future innovation.

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- To cite this document: BenchChem. [The Discovery and Enduring Legacy of N,N-Diethylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750266#discovery-and-history-of-triethylaniline]

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